7-(ethylsulfanyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimido[4,5-d]pyrimidin-4(3H)-one
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Overview
Description
7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including an ethylsulfanyl group, a fluorophenyl piperazine moiety, and a diazinopyrimidinone core
Preparation Methods
The synthesis of 7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the diazinopyrimidinone core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the ethylsulfanyl group: This step may involve a nucleophilic substitution reaction where an ethylsulfanyl group is introduced onto the diazinopyrimidinone core.
Attachment of the fluorophenyl piperazine moiety: This step can be accomplished through a coupling reaction, such as a Mannich reaction, where the piperazine ring is introduced onto the core structure
Chemical Reactions Analysis
7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the diazinopyrimidinone core can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Pharmacology: The compound can be studied for its interactions with various biological targets, such as receptors and enzymes.
Chemical Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other complex molecules
Mechanism of Action
The mechanism of action of 7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl piperazine moiety may interact with serotonin receptors, while the diazinopyrimidinone core may interact with other biological targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE include:
Piperazine derivatives: Compounds containing the piperazine ring, such as certain antihistamines and antipsychotics.
Diazinopyrimidinone derivatives: Compounds with similar core structures that may have different substituents.
Fluorophenyl compounds: Molecules containing the fluorophenyl group, which can influence their biological activity
Properties
Molecular Formula |
C20H21FN6O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C20H21FN6O2S/c1-2-30-20-22-11-16-18(24-20)23-13-27(19(16)29)12-17(28)26-9-7-25(8-10-26)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3 |
InChI Key |
FOGXLVUOODBXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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